3-Tridecyl-1H-1,2,4-triazol-5-amine
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Overview
Description
3-Tridecyl-1H-1,2,4-triazol-5-amine is a chemical compound belonging to the class of 1,2,4-triazoles. This compound is characterized by a triazole ring substituted with a tridecyl chain at the 3-position and an amine group at the 5-position. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound. 1,2,4-Triazoles are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Mechanism of Action
Target of Action
Similar compounds like 1h-1,2,4-triazol-3-amine have been used in the synthesis of pharmaceutical compounds such as antifungal agents, anticancer agents, and enzyme inhibitors associated with cardiovascular disease .
Biochemical Pathways
For instance, some triazole compounds have been found to inhibit the synthesis of ergosterol, a key component of fungal cell membranes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Tridecyl-1H-1,2,4-triazol-5-amine. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of the compound. For instance, similar energetic salts exhibit excellent thermal stabilities with decomposition temperatures ranging within 264–321 °C .
Preparation Methods
The synthesis of 3-Tridecyl-1H-1,2,4-triazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of tridecylamine with 3-amino-1,2,4-triazole under appropriate conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, can vary depending on the specific synthetic route employed.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
3-Tridecyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The triazole ring can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles. Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents.
For example, the compound can undergo oxidation to form corresponding triazole oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions can convert the triazole ring to dihydrotriazoles using reducing agents like sodium borohydride. Substitution reactions can introduce different functional groups onto the triazole ring, leading to the formation of various derivatives with distinct properties.
Scientific Research Applications
3-Tridecyl-1H-1,2,4-triazol-5-amine has several scientific research applications across different fields:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It can be used to develop new drugs or treatments for various infections.
Medicine: The compound’s triazole ring is a common motif in many pharmaceutical agents. Researchers investigate its potential as a therapeutic agent for diseases such as cancer, bacterial infections, and neurological disorders.
Industry: In the industrial sector, this compound is used as a corrosion inhibitor and as an additive in lubricants and coatings to enhance their performance and durability.
Comparison with Similar Compounds
3-Tridecyl-1H-1,2,4-triazol-5-amine can be compared with other similar compounds, such as:
3-Decyl-1H-1,2,4-triazol-5-amine: This compound has a shorter alkyl chain compared to this compound, which may affect its solubility and biological activity.
3-Pentadecyl-1H-1,2,4-triazol-5-amine: With a longer alkyl chain, this compound may exhibit different physicochemical properties and interactions with biological targets.
3-Amino-1H-1,2,4-triazole: Lacking the alkyl chain, this compound serves as a simpler analog and is often used as a starting material for the synthesis of more complex triazole derivatives.
The uniqueness of this compound lies in its specific combination of the triazole ring, amine group, and tridecyl chain, which imparts distinct chemical and biological properties.
Biological Activity
3-Tridecyl-1H-1,2,4-triazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its role in various biological processes. The presence of a tridecyl chain enhances its lipophilicity, potentially affecting its interaction with biological membranes and targets.
Target Interactions
this compound interacts with various biological targets, similar to other triazole derivatives. It has been noted for its potential as an antifungal agent by inhibiting ergosterol synthesis, a critical component of fungal cell membranes. This mechanism is crucial for developing antifungal therapies.
Biochemical Pathways
The compound may also influence multiple biochemical pathways. For instance, it can act as an enzyme inhibitor in cardiovascular diseases and has been explored for its anticancer properties. Its ability to modulate these pathways makes it a candidate for further research in therapeutic contexts.
Biological Activities
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. In studies comparing similar compounds, those with longer alkyl chains demonstrated enhanced antimicrobial efficacy against various pathogens .
Antifungal Efficacy
In vitro studies have shown that triazole derivatives can outperform traditional antifungals like fluconazole against certain fungal strains, indicating that this compound may also possess superior antifungal properties .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
3-Decyl-1H-1,2,4-triazol-5-amine | Shorter alkyl chain | Reduced solubility and activity |
3-Pentadecyl-1H-1,2,4-triazol-5-amine | Longer alkyl chain | Enhanced interaction with targets |
3-Amino-1H-1,2,4-triazole | No alkyl chain | Simpler analog with varied properties |
This table illustrates how variations in the alkyl chain length affect the biological activity and solubility of triazole derivatives.
Case Studies
A notable study evaluated the cytotoxicity and antimalarial activities of triazole derivatives in vitro against Plasmodium falciparum and other pathogens. The findings revealed low cytotoxicity (CC50 > 100 μM) while demonstrating significant antimalarial effects with IC50 values as low as 0.8 μM for some derivatives . This suggests that this compound could be further explored for its potential in treating malaria.
Properties
IUPAC Name |
5-tridecyl-1H-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15(16)19-18-14/h2-13H2,1H3,(H3,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWHEQLUEPQIPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC1=NC(=NN1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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